4-(4-chlorobenzyl)-N-(4-isopropylbenzylidene)-1-piperazinamine
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Description
4-(4-chlorobenzyl)-N-(4-isopropylbenzylidene)-1-piperazinamine is a useful research compound. Its molecular formula is C21H26ClN3 and its molecular weight is 355.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.1815255 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Compounds containing the piperazine ring, similar to 4-(4-chlorobenzyl)-N-(4-isopropylbenzylidene)-1-piperazinamine, have been synthesized and characterized for their antibacterial activities. For instance, the preparation and characterization of bis-Schiff bases containing a piperazine ring demonstrated significant antibacterial activity against various bacterial strains, such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (R. Xu et al., 2018). This highlights the potential of piperazine derivatives in developing new antibacterial agents.
Anticancer Activities
The design and synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have shown significant cytotoxicity against various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cell lines (M. Yarim et al., 2012). These findings suggest the potential of piperazine derivatives in cancer therapy, offering a pathway for the development of new chemotherapeutic agents.
Antimicrobial Activities
The synthesis of new 1,2,4-triazole derivatives, incorporating the piperazine moiety, has demonstrated antimicrobial activities against a range of microorganisms. Some of these compounds exhibited good to moderate activities, indicating their utility in combating microbial infections (H. Bektaş et al., 2010).
Antidepressant and Anxiolytic Applications
Piperazine derivatives have central pharmacological activity, mainly through the activation of the monoamine pathway. These compounds have been explored for their therapeutic applications in treating conditions such as depression and anxiety. For example, benzylpiperazine is a prototype that has been studied for its stimulant and euphoric effects, indicative of its central nervous system activity (A. F. Brito et al., 2018).
Properties
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-propan-2-ylphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3/c1-17(2)20-7-3-18(4-8-20)15-23-25-13-11-24(12-14-25)16-19-5-9-21(22)10-6-19/h3-10,15,17H,11-14,16H2,1-2H3/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZNSZNNNXAQAG-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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